Cas no 74990-43-5 (5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile)
5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carbonitrile,5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-
- 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
- 5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
- 5-Amino-4-cyan-1-(2-nitro-4-trifluormethylphenyl)pyrazol
- MFCD00205968
- DTXSID00383901
- 74990-43-5
- J-516636
- 5-Amino-1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile
- [2-(5-Amino-4-Cyano-1h-Pyrazol-1-Yl)-5-(Trifluoromethyl)phenyl](Hydroxy)oxoammonium
- CHSSXZWQMONVKB-UHFFFAOYSA-N
- KC-0701
- CCG-47075
- AKOS005073094
- SR-01000636722-1
- SCHEMBL10619077
- FT-0681162
- 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile
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- MDL: MFCD00205968
- Inchi: 1S/C11H6F3N5O2/c12-11(13,14)7-1-2-8(9(3-7)19(20)21)18-10(16)6(4-15)5-17-18/h1-3,5H,16H2
- InChI Key: CHSSXZWQMONVKB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])N1C(=C(C#N)C=N1)N)(F)F
Computed Properties
- Exact Mass: 297.04700
- Monoisotopic Mass: 297.04735894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.5
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Density: 1.63
- Melting Point: 231-233°
- Boiling Point: 455.3°C at 760 mmHg
- Flash Point: 229.1°C
- Refractive Index: 1.633
- PSA: 113.45000
- LogP: 3.35758
5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile Security Information
- HazardClass:IRRITANT
5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A579480-10mg |
5-Amino-1-[2-Nitro-4-(Trifluoromethyl)Phenyl]-1h-Pyrazole-4-Carbonitrile |
74990-43-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A579480-50mg |
5-Amino-1-[2-Nitro-4-(Trifluoromethyl)Phenyl]-1h-Pyrazole-4-Carbonitrile |
74990-43-5 | 50mg |
$ 115.00 | 2022-06-08 | ||
| TRC | A579480-100mg |
5-Amino-1-[2-Nitro-4-(Trifluoromethyl)Phenyl]-1h-Pyrazole-4-Carbonitrile |
74990-43-5 | 100mg |
$ 160.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047816-500mg |
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile |
74990-43-5 | >95% | 500mg |
3803CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047816-1g |
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile |
74990-43-5 | >95% | 1g |
4599CNY | 2021-05-07 | |
| Alichem | A049002538-5g |
5-Amino-1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile |
74990-43-5 | 95% | 5g |
$651.20 | 2023-09-01 | |
| Fluorochem | 046555-1g |
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile |
74990-43-5 | 1g |
£193.00 | 2022-03-01 | ||
| abcr | AB270044-500 mg |
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile; 95% |
74990-43-5 | 500MG |
€192.90 | 2022-06-11 | ||
| abcr | AB270044-1 g |
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile; 95% |
74990-43-5 | 1g |
€246.80 | 2022-06-11 | ||
| abcr | AB270044-5 g |
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile; 95% |
74990-43-5 | 5g |
€633.10 | 2022-06-11 |
5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile Suppliers
5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile
Professional Introduction to 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile (CAS No. 74990-43-5)
The compound 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile, with the CAS number 74990-43-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a nitro group, an amino group, and a trifluoromethyl substituent, has garnered attention due to its versatile structural framework and potential applications in drug discovery and development.
The molecular structure of this compound is characterized by a pyrazole core, which is a well-known scaffold in medicinal chemistry. Pyrazole derivatives have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of multiple functional groups in 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has seen a surge in the development of compounds with fluorine-containing substituents. The trifluoromethyl group in this molecule not only contributes to its lipophilicity but also modulates its metabolic stability and binding affinity to biological targets. This feature has been widely exploited in the design of novel therapeutic agents, particularly in oncology and neurology.
The nitro group in the phenyl ring adds another layer of complexity to the compound's reactivity and biological activity. Nitroaromatic compounds have been historically used as intermediates in the synthesis of various pharmaceuticals. However, recent research has highlighted their potential as bioactive molecules themselves. For instance, nitro compounds have been shown to exhibit potent cytotoxic effects against certain cancer cell lines by inducing oxidative stress and disrupting cellular homeostasis.
The amino group at the 5-position of the pyrazole ring provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties. This flexibility has made pyrazole-based compounds valuable tools in structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity.
Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of heterocyclic compounds for potential drug candidates. The virtual screening techniques have been particularly effective in identifying novel scaffolds like 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile. These methods leverage machine learning algorithms to predict binding affinities and pharmacokinetic properties, thereby expediting the drug discovery process.
In vitro studies have begun to unravel the mechanistic basis of the biological activities associated with this compound. Preliminary results suggest that it may interact with multiple targets involved in cancer progression and inflammation. For example, its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been observed in cell-based assays. These findings align with the growing interest in developing dual-action therapeutics that address multiple pathways simultaneously.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and flow chemistry, have been employed to streamline the process. These methods not only improve efficiency but also enhance scalability for industrial production.
The potential applications of 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile extend beyond oncology. Its structural features make it a suitable candidate for treating inflammatory diseases by modulating immune responses. Additionally, its ability to cross the blood-brain barrier suggests potential use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The safety profile of this compound is under active investigation through toxicological studies conducted both in vitro and in vivo. Preliminary data indicate that it exhibits moderate solubility in water but high solubility in organic solvents commonly used in pharmaceutical formulations. This property could influence its bioavailability and distribution within the body.
The regulatory landscape for new drug candidates continues to evolve, emphasizing stringent requirements for efficacy, safety, and quality control. The development pipeline for 5-Amino-1-2-Nitro-4-(Trifluoromethyl)Phenyl-1h-Pyrazole-4-Carbonitrile must navigate these challenges to progress from preclinical studies to clinical trials. Collaborative efforts between academic researchers and industry partners are crucial for overcoming these hurdles efficiently.
The integration of artificial intelligence (AI) into drug discovery workflows has revolutionized how researchers identify promising candidates like this one. AI-driven platforms can analyze vast datasets to identify patterns that human experts might overlook, thereby accelerating the process of lead optimization. Machine learning models trained on experimental data can predict how modifications to the molecular structure will affect its biological activity.
The future prospects for this compound are bright, given its unique structural features and demonstrated biological activities. Ongoing research aims to explore new synthetic routes that improve cost-effectiveness and sustainability while maintaining high chemical purity. Additionally, efforts are underway to develop novel delivery systems that enhance therapeutic efficacy by targeting specific tissues or cells within the body.
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